molecular formula C12H11BrIN B14437228 3-Bromo-1-benzylpyridinium iodide CAS No. 73840-37-6

3-Bromo-1-benzylpyridinium iodide

Katalognummer: B14437228
CAS-Nummer: 73840-37-6
Molekulargewicht: 376.03 g/mol
InChI-Schlüssel: RHMOXQQPFPTUFD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-benzylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a bromine atom attached to the benzyl group and an iodide counterion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzylpyridinium iodide typically involves the reaction of 3-bromopyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-benzylpyridinium iodide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-1-benzylpyridinium iodide.

    Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: 3-Hydroxy-1-benzylpyridinium iodide.

    Oxidation: Pyridinium N-oxide derivatives.

    Reduction: Piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-benzylpyridinium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-benzylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium ring play crucial roles in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions, leading to the formation of active intermediates that interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-1-benzylpyridinium iodide
  • 3-Iodo-1-benzylpyridinium iodide
  • 1-Benzylpyridinium chloride

Uniqueness

3-Bromo-1-benzylpyridinium iodide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Eigenschaften

CAS-Nummer

73840-37-6

Molekularformel

C12H11BrIN

Molekulargewicht

376.03 g/mol

IUPAC-Name

1-benzyl-3-bromopyridin-1-ium;iodide

InChI

InChI=1S/C12H11BrN.HI/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1

InChI-Schlüssel

RHMOXQQPFPTUFD-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.